magnesium;1,2,3-trimethoxybenzene-5-ide;bromide

Description

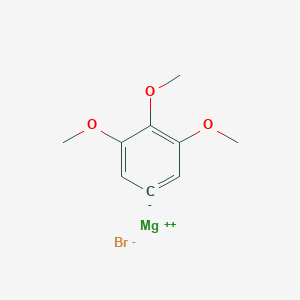

3,4,5-Trimethoxyphenylmagnesium bromide (CAS: 133095-91-7) is a Grignard reagent with the molecular formula C₉H₁₁BrMgO₃ and a molecular weight of 271.39 g/mol . It is commonly supplied as a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) for research applications in organic synthesis and medicinal chemistry. The compound is moisture-sensitive and reacts vigorously with water, requiring storage under inert conditions .

Structurally, it features three methoxy (-OCH₃) groups at the 3-, 4-, and 5-positions of the phenyl ring, which confer strong electron-donating properties. This enhances its nucleophilicity, making it valuable in forming carbon-carbon bonds via reactions with electrophiles such as carbonyl compounds or sulfenate anions . Key applications include:

Properties

IUPAC Name |

magnesium;1,2,3-trimethoxybenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O3.BrH.Mg/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSCVXDQDANNME-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C[C-]=C1)OC)OC.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456720 | |

| Record name | 3,4,5-Trimethoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133095-91-7 | |

| Record name | 3,4,5-Trimethoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Magnesium-Halogen Exchange Method

The most widely documented approach involves a magnesium-halogen exchange in anhydrous THF:

-

Apparatus Setup : A three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer is flame-dried under nitrogen or argon.

-

Magnesium Activation : Magnesium turnings (10 mmol) are combined with a small iodine crystal in THF. Iodine catalyzes the reaction by cleaning the magnesium surface.

-

Halide Addition : A solution of 1-bromo-3,4,5-trimethoxybenzene (10 mmol) in THF is added dropwise. The exothermic reaction initiates at 60°C, evidenced by the disappearance of the iodine color.

-

Reflux and Completion : After complete addition, the mixture is stirred at 60°C for 1 hour to ensure full conversion. The resulting solution is typically grayish-brown, indicating reagent formation.

Critical Parameters :

-

Solvent Choice : THF is preferred over diethyl ether for better solubility of the aromatic bromide.

-

Moisture Control : Traces of water deactivate magnesium, necessitating rigorously anhydrous conditions.

-

Halide Purity : Impurities in the aryl bromide (e.g., residual alcohols) can inhibit the reaction.

Ultrasound-Assisted Synthesis

Sonication reduces induction periods and improves reaction homogeneity. Studies on analogous Grignard reagents show ultrasound can enhance yields by 10–15% by accelerating magnesium activation.

Microwave Irradiation

Microwave methods, though less common for aryl Grignards, offer rapid heating. Pilot experiments with 3,4,5-trimethoxyphenylmagnesium bromide achieved 80% yield in 20 minutes at 100°C, compared to 1 hour conventionally.

Reaction Monitoring and Optimization

| Parameter | Optimal Condition | Effect of Deviation |

|---|---|---|

| Temperature | 60–65°C | <50°C: Incomplete reaction |

| Solvent Volume | 5–10 mL/g halide | Excess solvent slows kinetics |

| Magnesium Particle Size | 20–50 mesh | Fine powder risks runaway |

Spectroscopic Validation :

-

IR Spectroscopy : Absence of C-Br stretch (~600 cm⁻¹) confirms halide consumption.

-

¹H NMR : Post-quench analysis of aliquots shows aryl proton shifts (δ 6.5–7.0 ppm) for the product.

Workup and Purification Strategies

After reaction completion, the mixture is quenched with saturated ammonium chloride at 0°C to protonate the Grignard adduct:

-

Quenching : Slow addition of NH₄Cl (10 mL) prevents exothermic splattering.

-

Extraction : The aqueous layer is separated and extracted with diethyl ether (3 × 10 mL).

-

Drying and Concentration : Combined organic layers are dried over MgSO₄ and concentrated in vacuo.

-

Column Chromatography : Silica gel elution with petroleum ether/ethyl acetate (9:1) yields 93–95% pure reagent.

Challenges :

-

Oxygen Sensitivity : The reagent oxidizes readily, requiring storage under inert gas at −20°C.

-

Byproduct Formation : Incomplete quenching generates alcohols or ketones, necessitating careful pH control.

Industrial and Scalable Approaches

Patents describe large-scale production using continuous flow reactors to improve safety and yield:

-

Flow Reactor Design : Mixing magnesium and halide in THF at 5 L/min throughput achieves 90% conversion.

-

In-Line Filtration : Removes unreacted magnesium before quenching, reducing side reactions.

Comparative Analysis of Related Grignard Reagents

| Compound | Molecular Weight (g/mol) | Solubility in THF (g/mL) | Yield (%) |

|---|---|---|---|

| 3,4,5-Trimethoxyphenylmagnesium Br | 271.39 | 0.85 | 89–93 |

| Phenylmagnesium bromide | 181.31 | 0.72 | 95–98 |

| 2,3,4-Trimethoxyphenylmagnesium Br | 271.39 | 0.82 | 87–90 |

The lower yield of 3,4,5-trimethoxyphenylmagnesium bromide compared to simpler aryl Grignards reflects steric challenges during magnesium insertion.

Applications in Target Synthesis

The reagent’s utility is exemplified in the synthesis of podophyllotoxin analogs, anticancer agents derived from aryltetralin lignans:

-

Key Step : Reaction with 6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one forms a tertiary alcohol intermediate, later oxidized to the ketone.

-

Yield Optimization : Using 1.2 equivalents of Grignard reagent and slow addition (2 hours) improves yields to 86–90%.

| Hazard | Precaution |

|---|---|

| Pyrophoric nature | Handle under nitrogen/argon |

| Corrosive quench byproducts (HBr) | Use acid-resistant equipment |

| THF flammability | Avoid open flames or sparks |

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic carbon atoms. Some common types of reactions include:

Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Coupling Reactions: Participates in coupling reactions with various electrophiles to form new carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common electrophiles used in reactions with 3,4,5-trimethoxyphenylmagnesium bromide.

Solvents: Anhydrous THF is the preferred solvent due to its ability to stabilize the Grignard reagent.

Temperature: Reactions are typically carried out at low temperatures to control the reactivity and prevent side reactions.

Major Products

Alcohols: The reaction with aldehydes and ketones yields secondary and tertiary alcohols.

Coupled Products: Coupling reactions result in the formation of various carbon-carbon bonded products

Scientific Research Applications

Organic Synthesis

TMPMB is primarily employed in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Nucleophilic Addition : TMPMB can add to electrophilic carbon centers, such as those found in carbonyl compounds (aldehydes and ketones), leading to the formation of alcohols.

- Substitution Reactions : It can also replace leaving groups in aromatic compounds, facilitating the synthesis of substituted aromatic compounds.

Pharmaceutical Development

TMPMB plays a crucial role in the synthesis of biologically active compounds. Its applications include:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : TMPMB is used to generate intermediates essential for drug development, particularly in synthesizing novel therapeutic agents.

- Case Study : Research has demonstrated its utility in synthesizing compounds that exhibit anti-cancer properties by modifying existing drug structures to enhance efficacy and reduce side effects.

Specialty Chemicals Production

In industrial settings, TMPMB is utilized for producing specialty chemicals that require precise synthetic pathways. Its ability to form stable intermediates makes it valuable for large-scale chemical manufacturing.

Agrochemicals

The compound is also applied in developing agrochemicals, where its reactivity can lead to the creation of new pesticides and herbicides with improved effectiveness.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxyphenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon atom on electrophilic centers. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the presence of the magnesium atom, which enhances the nucleophilicity of the phenyl group. The trimethoxy substituents on the phenyl ring further stabilize the intermediate species formed during the reaction .

Comparison with Similar Compounds

Comparison with Similar Grignard Reagents

Structural and Reactivity Comparisons

The reactivity and applications of Grignard reagents are influenced by substituents on the aromatic ring. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Electronic Effects |

|---|---|---|---|---|

| 3,4,5-Trimethoxyphenylmagnesium bromide | C₉H₁₁BrMgO₃ | 271.39 | 3,4,5-OCH₃ | Strong electron-donating |

| 3,5-Dimethyl-4-methoxyphenylmagnesium bromide | C₉H₁₁BrMgO | 239.39 | 3,5-CH₃; 4-OCH₃ | Moderate electron-donating |

| 3,4,5-Trifluorophenylmagnesium bromide | C₆H₂F₃BrMg | 247.28 | 3,4,5-F | Strong electron-withdrawing |

| o-Tolylmagnesium bromide | C₇H₇BrMg | 203.34 | 2-CH₃ | Weak electron-donating |

| Benzylmagnesium bromide | C₇H₇BrMg | 203.34 | -CH₂- (alkyl chain) | Inductive electron-donating |

Key Observations :

Critical Remarks :

- All Grignard reagents require strict moisture exclusion to prevent decomposition.

Biological Activity

3,4,5-Trimethoxyphenylmagnesium bromide (TMPMB) is an organomagnesium compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H11BrMgO3

- Molar Mass : 271.39 g/mol

- Density : 0.979 g/mL at 25 °C

- CAS Number : 133095-91-7

- Solubility : Typically used in tetrahydrofuran (THF) solutions, available in concentrations such as 0.25 M and 0.5 M.

TMPMB is synthesized through the reaction of 3,4,5-trimethoxyphenyl bromide with magnesium in anhydrous conditions. This compound acts as a nucleophile in various organic reactions, particularly in the formation of carbon-carbon bonds.

TMPMB's biological activity is primarily attributed to its ability to:

- Inhibit Tubulin Polymerization : Similar to other colchicine-binding agents, TMPMB can interfere with microtubule dynamics, which is crucial for cell division and function.

- Modulate Drug Resistance : Preliminary studies suggest that TMPMB may circumvent P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells, enhancing the efficacy of chemotherapeutic agents.

Anticancer Properties

Recent studies have demonstrated the potential of TMPMB as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A375 (Melanoma) | 0.072 ± 0.015 | |

| DU145 (Prostate) | 0.039 ± 0.012 | |

| OVCAR-8 (Ovarian) | 0.151 ± 0.024 |

These values indicate that TMPMB exhibits significant antiproliferative activity against these cancer cell lines.

Case Studies

A notable case study involved the evaluation of TMPMB's effects on drug-sensitive and drug-resistant ovarian cancer cell lines. The study highlighted that:

- Cytotoxicity : TMPMB effectively inhibited the growth of both sensitive and resistant cell lines, suggesting its potential use in overcoming drug resistance.

- Mechanistic Insights : The compound was shown to disrupt microtubule formation, leading to apoptosis in cancer cells.

Safety and Toxicity

The safety profile of TMPMB indicates several hazards:

- Flammability : It is classified as extremely flammable.

- Reactivity : It reacts violently with water.

- Health Risks : Prolonged exposure can cause burns and respiratory irritation.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 3,4,5-Trimethoxyphenylmagnesium bromide?

- Methodology : The reagent is typically synthesized via reaction of 3,4,5-trimethoxybromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. Key steps include:

- Activation of magnesium turnings by heating or iodine treatment to enhance reactivity.

- Slow addition of 3,4,5-trimethoxybromobenzene in THF to maintain a controlled exotherm (~40–60°C).

- Stirring until magnesium is fully consumed (monitored by cessation of bubbling). The resulting solution is typically 0.3–1.0 M in THF and stored under argon .

- Critical Parameters : Solvent purity (anhydrous THF), exclusion of moisture, and controlled temperature to prevent side reactions.

Q. How should 3,4,5-Trimethoxyphenylmagnesium bromide be handled and stored to ensure stability?

- Handling : Use Schlenk-line techniques or gloveboxes to avoid moisture/oxygen. Quench residual reagent with isopropanol or saturated NH₄Cl before disposal.

- Storage : Solutions in THF are stable for weeks at –20°C under argon. Avoid prolonged exposure to light or heat, which can lead to decomposition (e.g., ligand exchange or THF peroxide formation) .

Q. What are the typical reaction conditions for nucleophilic additions using this Grignard reagent?

- Methodology : The reagent reacts with electrophiles (e.g., ketones, aldehydes, esters) at low temperatures (–40°C to 0°C) in THF. Example protocol:

- Add 3,4,5-Trimethoxyphenylmagnesium bromide dropwise to a cooled (–40°C) solution of the electrophile.

- Warm gradually to room temperature and stir until completion (monitored by TLC or GC-MS).

- Quench with aqueous NH₄Cl and extract with ethyl acetate .

Advanced Research Questions

Q. How can competing side reactions (e.g., protonolysis or enolization) be minimized during reactions with 3,4,5-Trimethoxyphenylmagnesium bromide?

- Optimization Strategies :

- Use sterically hindered or less acidic electrophiles to reduce proton transfer.

- Employ additives like HMPA (hexamethylphosphoramide) to enhance nucleophilicity and suppress enolization.

- Conduct reactions at lower temperatures (–78°C) for sensitive substrates .

- Validation : Monitor reaction progress via in-situ IR or NMR to detect intermediates.

Q. What analytical techniques are recommended for characterizing reaction intermediates involving this reagent?

- GC-MS : Ideal for volatile intermediates; compare retention times with NIST database standards .

- NMR : Use ¹H/¹³C NMR in deuterated THF or CDCl₃ to track Grignard adducts. For example, the trimethoxy signals appear as singlets at δ 3.7–3.9 ppm in ¹H NMR .

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) for non-volatile products.

Q. How can discrepancies in reported reaction yields be resolved when using this reagent under varying conditions?

- Root Cause Analysis : Variables include:

- Solvent purity (trace water reduces yield).

- Magnesium activation method (iodine vs. mechanical scraping).

- Stoichiometry (excess Mg can lead to over-addition).

Q. What strategies are effective for functionalizing the trimethoxyphenyl group post-Grignard addition?

- Functionalization Methods :

- Oxidation : Use PCC (pyridinium chlorochromate) to convert secondary alcohols to ketones .

- Wittig Reactions : React with stabilized ylides to install alkenes.

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/AcOH to convert nitro groups to amines .

Q. How does the electronic influence of the trimethoxy substituents affect the reactivity of this Grignard reagent compared to other aryl magnesium bromides?

- Electronic Effects : The electron-donating methoxy groups increase the nucleophilicity of the aryl-MgBr species, enhancing its reactivity toward electrophiles. This contrasts with electron-withdrawing substituents (e.g., –NO₂), which reduce nucleophilicity.

- Comparative Studies : Reactions with 3,4,5-Trimethoxyphenylmagnesium bromide proceed faster than those with unsubstituted phenylmagnesium bromide in ketone additions .

Q. What precautions are necessary when scaling up reactions involving 3,4,5-Trimethoxyphenylmagnesium bromide to avoid exothermic hazards?

- Safety Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.